Cas no 1386860-54-3 (2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
1386860-54-3 structure
Product Name:2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro CAS:1386860-54-3
Le MF:C13H18BClO2
Mégawatts:252.545
MDL:MFCD18729906
CID:4554568
PubChem ID:68110324
Update Time:2024-11-08
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL10325869
- D86649
- 1,3,2-Dioxaborolane,2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-
- (2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-148006
- EN300-381168
- CS-0189068
- Z1993735611
- SLRYPKONAASHKM-UHFFFAOYSA-N
- MFCD18729906
- WS-01954
- 1386860-54-3
-
- MDL: MFCD18729906
- Piscine à noyau: InChI=1S/C13H18BClO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
- La clé Inchi: SLRYPKONAASHKM-UHFFFAOYSA-N
- Sourire: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Cl
Propriétés calculées
- Qualité précise: 252.1088377g/mol
- Masse isotopique unique: 252.1088377g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 277
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 18.5Ų
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430361-250mg |
(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95%+ | 250mg |
$248 | 2022-09-03 | |
| eNovation Chemicals LLC | Y1106050-5g |
2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95% | 5g |
$2700 | 2023-09-03 | |
| Enamine | EN300-381168-0.05g |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95.0% | 0.05g |
$19.0 | 2025-03-16 | |
| Enamine | EN300-381168-0.1g |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95.0% | 0.1g |
$19.0 | 2025-03-16 | |
| Enamine | EN300-381168-0.25g |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95.0% | 0.25g |
$25.0 | 2025-03-16 | |
| Enamine | EN300-381168-0.5g |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95.0% | 0.5g |
$39.0 | 2025-03-16 | |
| Enamine | EN300-381168-1.0g |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95.0% | 1.0g |
$50.0 | 2025-03-16 | |
| Enamine | EN300-381168-2.5g |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95.0% | 2.5g |
$103.0 | 2025-03-16 | |
| Enamine | EN300-381168-5.0g |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95.0% | 5.0g |
$187.0 | 2025-03-16 | |
| Enamine | EN300-381168-10.0g |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1386860-54-3 | 95.0% | 10.0g |
$328.0 | 2025-03-16 |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Littérature connexe
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
1386860-54-3 (2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif